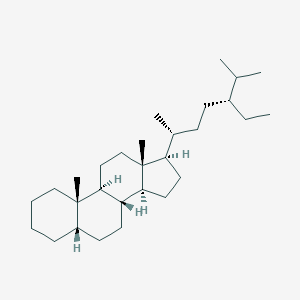

5beta-Stigmastane

説明

5beta-Stigmastane is a type of stigmastane . It is a steroidal saponin found in various plants and has a molecular formula of C29H52 .

Synthesis Analysis

The synthesis of 5beta-Stigmastane involves the use of β-sitosterol and cholesterol. The process includes the formation of 3β-Chloro-5α,7α-dibromo-6-ketosteroids from β-sitosterol and cholesterol . Another synthesis method involves the use of intermediate 5-hydroxy-6-ketosteroids to synthesize 5β-hydroxy-6-ketosteroid oximes .Molecular Structure Analysis

The molecular structure of 5beta-Stigmastane is characterized by a molecular formula of C29H52. Its average mass is 400.723 Da and its monoisotopic mass is 400.40690 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 5beta-Stigmastane include a molecular formula of C29H52 and an average mass of 400.723 Da .科学的研究の応用

Anti-Neuroinflammatory Activity

Scientific Field

Summary of Application

5beta-Stigmastane-type steroids derived from Vernonia amygdalina, a traditional medicinal plant from tropical Africa, have been found to exhibit anti-neuroinflammatory activity . This application is particularly relevant in the context of neurodegenerative diseases, where inflammation plays a key role .

Methods of Application

The anti-neuroinflammatory activity of these compounds was tested in BV-2 microglia cells . The compounds were isolated and their structures were elucidated using various techniques including HR-ESI-MS, 1D and 2D NMR spectra, X-ray diffraction, and quantum chemical computation of the ECD spectrum .

Results or Outcomes

One of the compounds displayed a notable anti-neuroinflammatory effect by suppressing the LPS-induced IκB degradation and restricting the activation of the PI3K/AKT and p38 MAPK pathways .

Inhibitors of SARS-CoV-2 Proteases

Scientific Field

Summary of Application

Dietary stigmastane-type saponins have been identified as promising dual-target directed inhibitors of SARS-CoV-2 proteases . This suggests potential applications in the treatment of COVID-19 .

Methods of Application

The potential of these compounds as inhibitors of SARS-CoV-2 proteases was determined through structure-based screening .

Results or Outcomes

The results of this research are not detailed in the search results. However, the fact that these compounds are being considered as potential inhibitors of SARS-CoV-2 proteases suggests that they may have shown some level of efficacy in preliminary tests .

Steroid Biosynthesis

Scientific Field

Summary of Application

The capacity for C29 24-ethyl-sterol biosynthesis, which includes 5beta-Stigmastane, emerged in the Cryogenian, that is, between 720 and 635 million years ago during the Neoproterozoic Snowball Earth glaciations . This biochemical innovation heralded the rise of green algae to global dominance of marine ecosystems and highlights the environmental drivers for the evolution of sterol biosynthesis .

Methods of Application

The emergence of C29 sterol biosynthesis was determined through a comprehensive inventory of unambiguously syngenetic steranes in Neoproterozoic rocks .

Results or Outcomes

The Cryogenian emergence of C29 sterol biosynthesis places a benchmark for verifying older sterane signatures and sets a new framework for our understanding of early algal evolution .

Anti-Inflammatory Activity

Summary of Application

Polyhydric Stigmastane-Type Steroids derived from Vernonia amygdalina, a traditional medicinal plant from tropical Africa, have been found to exhibit anti-inflammatory activity .

Methods of Application

The anti-inflammatory activity of these compounds was tested in BV-2 microglia cells . The compounds were isolated and their structures were elucidated using various techniques including HR-ESI-MS, 1D and 2D NMR spectra, X-ray diffraction, and quantum chemical computation of the ECD spectrum .

Results or Outcomes

As a result, one of the compounds displayed a notable anti-inflammatory effect via suppressing the LPS-induced IκB degradation and restricting the activation of the PI3K/AKT and p38 MAPK pathways .

将来の方向性

特性

IUPAC Name |

(5S,8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H52/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h20-27H,7-19H2,1-6H3/t21-,22-,23+,24+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKBHKNPLNHLYHT-LKHYOGBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H52 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601025645 | |

| Record name | (5beta)-Stigmastane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5beta-Stigmastane | |

CAS RN |

4705-29-7 | |

| Record name | (5beta)-Stigmastane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stigmastane, (5β)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z454BZJ5T3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

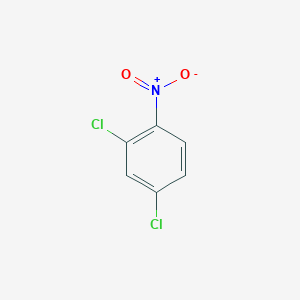

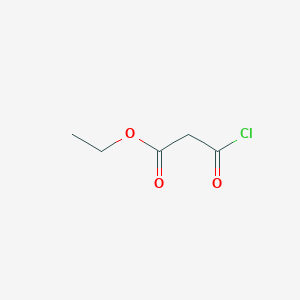

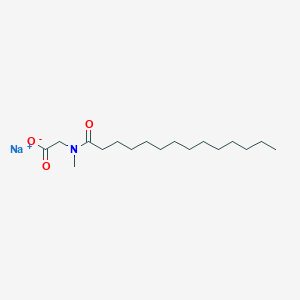

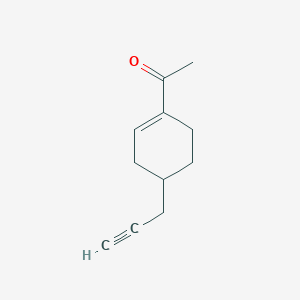

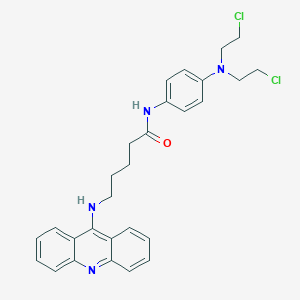

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

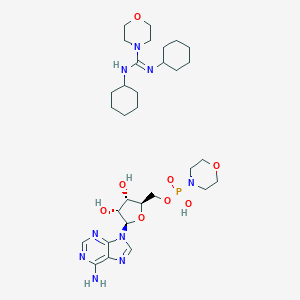

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[(4E)-4-[(E)-4-(2,6,6-Trimethylcyclohexen-1-yl)but-3-en-2-ylidene]cyclohept-2-en-1-ylidene]acetaldehyde](/img/structure/B57305.png)